molecular formula C19H18N4O3S B13374204 3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13374204
M. Wt: 382.4 g/mol
InChI Key: PJDFNRCZDVLNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a high-purity chemical compound designed for research and development applications. This synthetic small molecule belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its diverse biological potential . The molecular structure incorporates a 3,4-dimethoxybenzyl moiety at the 3-position and a 2-methoxyphenyl group at the 6-position of the fused triazolothiadiazole core. Compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have been investigated as novel, potent, and selective kinase inhibitors . Furthermore, this structural class has been synthesized and evaluated for various biological activities, including fungicidal activity, making it a compound of interest in agricultural and pharmaceutical discovery research . The crystal structures of closely related analogs often reveal a nearly planar configuration between the central heterocyclic ring system and appended aromatic rings, which can be a key feature for its interaction with biological targets . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product specifications and available safety data sheets prior to use.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-24-14-7-5-4-6-13(14)18-22-23-17(20-21-19(23)27-18)11-12-8-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3

InChI Key

PJDFNRCZDVLNLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolo-Thiadiazole Core

The core heterocycle is commonly synthesized starting from hydrazide derivatives. A representative method includes:

  • Step 1: Reaction of benzohydrazide with carbon disulfide in ethanol under basic conditions (e.g., potassium hydroxide) at room temperature to form a dithiocarbazate intermediate.
  • Step 2: Treatment of this intermediate with hydrazine hydrate under reflux to afford the 1,2,4-triazole-3-thiol derivative.
  • Step 3: Cyclization with aryl halides or substituted benzyl halides in polar aprotic solvents like dimethylformamide (DMF) in the presence of potassium carbonate at room temperature to yield the triazolo-thiadiazole scaffold bearing the desired substituents.

This sequence is supported by the work of recent studies where similar derivatives were synthesized and characterized by NMR, IR, and mass spectrometry, confirming the structure and purity of the products.

Introduction of Methoxy-Substituted Benzyl and Phenyl Groups

  • The 3-position benzyl substituent (3,4-dimethoxybenzyl) is introduced via nucleophilic substitution on the thiol group of the triazolo-thiadiazole intermediate using the corresponding benzyl halide.
  • The 6-position phenyl substituent (2-methoxyphenyl) is generally introduced by cyclization reactions involving 2-methoxybenzyl derivatives or by using 2-methoxyphenyl halides in the final step of the synthesis.
  • Cyclization agents such as phosphorus oxychloride (POCl₃) are often employed to promote ring closure and facilitate the formation of the fused heterocyclic system under reflux conditions (110–120°C) for several hours (typically 4–5 hours).

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to enhance the synthesis of triazolo-thiadiazole derivatives by:

  • Significantly reducing reaction times (from hours to minutes).
  • Improving yields and purity.
  • Simplifying workup procedures.

For example, microwave-assisted cyclization of hydrazide intermediates with substituted benzoic acids or benzyl derivatives in the presence of POCl₃ has yielded similar fused heterocycles efficiently.

Representative Reaction Scheme and Conditions

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of dithiocarbazate intermediate Benzohydrazide + Carbon disulfide, KOH, EtOH, RT, 16 h ~80 Stirring at room temperature
2 Cyclization to triazole-thiol Intermediate + Hydrazine hydrate, reflux in water, 4 h ~75 Precipitation of white solid
3 Formation of triazolo-thiadiazole core Triazole-thiol + Aryl halide (3,4-dimethoxybenzyl bromide), K₂CO₃, DMF, RT, 8–12 h 70–85 Nucleophilic substitution
4 Final cyclization and substitution Intermediate + 2-methoxyphenyl derivative, POCl₃, reflux 5 h 75–80 Ring closure and purification by recrystallization

Characterization and Purity Confirmation

The final compound is typically characterized by:

These analyses confirm the successful synthesis of the target compound with high purity.

Summary of Advantages and Challenges

Aspect Details
Advantages High yields with microwave-assisted methods; relatively mild reaction conditions; well-established synthetic intermediates; versatile substitution patterns possible.
Challenges Long reaction times under conventional heating; need for careful control of reaction conditions to avoid side products; purification may require recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

Compound A is compared to structurally similar triazolo-thiadiazoles with variations in substituent positions, electronic effects, and heterocyclic moieties (Table 1).

Table 1: Key Structural and Physical Properties of Analogues

Compound ID Substituent at Position 3 Substituent at Position 6 Melting Point (°C) Yield (%) Key Evidence
Compound A 3,4-dimethoxybenzyl 2-methoxyphenyl —* —*
20a 3,4-dimethoxyphenyl N-methyl-pyrrole-2-yl 184 57
14a 3,4-dimethoxyphenyl 2-amino-3,5-dibromophenyl 242–246 46
14d 4-pyridinyl 2-amino-3,5-dibromophenyl 214 43
7c 2,4-dimethylphenyl 4-nitrophenyl 176 77
CPNT (2-naphthoxy)methyl 4-chlorophenyl-pyrazolyl
12 analogue 3,4-dimethoxybenzyl 4-methoxyphenyl
Key Observations:

Substituent Position Effects: Compound A’s 2-methoxyphenyl group (ortho-substitution) contrasts with the 4-methoxyphenyl group (para-substitution) in the analogue. In the 20a–d series (), 3,4-dimethoxyphenyl (20a) vs. 3,5-dimethoxyphenyl (20b) groups alter melting points (184°C vs. 174°C), suggesting substituent symmetry impacts crystallinity .

Electronic Effects: Nitro (7c) and bromo (14a) groups enhance electron-withdrawing properties, increasing reactivity in nucleophilic environments compared to methoxy groups .

Heterocyclic Moieties :

  • N-methyl-pyrrole (20a) and indole () substituents introduce planar aromatic systems, which may enhance π-π stacking in biological targets .
Anticancer Potential:
  • CPNT (), bearing a naphthoxy group, showed potent anticancer activity in Ehrlich ascitic carcinoma (50 mg/kg dose increased survival time by 40% vs. control) with minimal hepatic toxicity .
  • Compound A ’s methoxy groups may reduce cytotoxicity compared to CPNT’s halogenated and bulky substituents but could improve solubility for oral administration.
Anti-inflammatory and Kinase Inhibition:
  • A triazolo-thiadiazole with a 2-chlorophenyl group () inhibited p38 MAPK (IC₅₀ = 0.8 µM), a key enzyme in pro-inflammatory cytokine production .
Antimicrobial Activity:
  • Fluorinated derivatives () exhibited broad-spectrum antibacterial activity (MIC = 6.25–25 µg/mL), outperforming methoxy-substituted compounds .

Biological Activity

The compound 3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 878429-58-4
  • Molecular Formula: C19H18N4O3S
  • Molecular Weight: 378.44 g/mol

This compound features a triazole ring fused with a thiadiazole moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antitumor properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested:
    • Human colon cancer (HCT116)
    • Human lung cancer (H460)
    • Human breast cancer (MCF-7)

The compound demonstrated a GI50 (concentration causing 50% growth inhibition) ranging from 0.74 to 10.0 μg/mL , with the most active derivatives achieving GI50 values as low as 3.29 μg/mL against HCT116 cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of DNA and RNA Synthesis: The thiadiazole ring can interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Targeting Key Kinases: The heteroatoms in the thiadiazole structure allow for interactions with various kinases involved in tumorigenesis .

Antimicrobial Properties

Compounds containing the thiadiazole moiety have also been evaluated for their antimicrobial effects. Studies have shown that they possess significant activity against:

  • Bacterial strains
  • Fungal pathogens

These properties make them candidates for further development as antimicrobial agents .

Other Pharmacological Activities

Beyond antitumor and antimicrobial effects, this compound may exhibit additional pharmacological activities:

  • Anti-inflammatory
  • Antioxidant
  • Antidiabetic
  • CNS depressant

These activities are linked to the structural features of the thiadiazole ring and its ability to interact with various biological targets .

Table: Summary of Biological Activities

Activity TypeCell Line/PathogenGI50/EffectivenessReference
AntitumorHCT1163.29 μg/mL
AntitumorH46010 μg/mL
AntimicrobialVarious bacterial strainsSignificant inhibition
Anti-inflammatoryNot specifiedPotential activity

Case Study Insights

In a study evaluating various thiadiazole derivatives, it was found that modifications to the benzyl and methoxy groups significantly influenced their biological activity. Compounds with electron-donating groups exhibited enhanced antitumor properties compared to those without such substitutions .

Q & A

Q. What are the key synthetic strategies for constructing the triazolothiadiazole core in this compound?

The triazolothiadiazole core is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives (e.g., 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol) with substituted carboxylic acids or aldehydes under reflux conditions. Phosphorus oxychloride (POCl₃) is often used as a catalyst to activate carbonyl groups and facilitate cyclization . For example, in related compounds, 2-phenoxyacetic acid reacted with triazole-thiol precursors in POCl₃ to yield the fused heterocycle .

Q. How can researchers validate the purity and structural integrity of this compound?

Multimodal characterization is essential:

  • Elemental analysis confirms stoichiometry.
  • IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
  • NMR (¹H/¹³C) resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass spectrometry (ESI/HRMS) verifies molecular weight.
  • X-ray crystallography (if crystalline) provides absolute configuration and intermolecular interactions (e.g., C–H⋯π stacking in triazolothiadiazoles) .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., ethanol, methanol) are preferred for cyclization. Reflux temperatures (70–100°C) and prolonged reaction times (6–16 hours) improve yields. Catalytic POCl₃ enhances electrophilicity, while inert atmospheres (N₂/Ar) prevent oxidation of thiol intermediates .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. halogen groups) influence biological activity?

Substituents dictate electronic and steric interactions with biological targets. For example:

  • Methoxy groups enhance solubility and π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition in triazolothiadiazoles) .
  • Halogens (e.g., Br) increase electrophilicity, potentially improving DNA intercalation in anticancer studies . Comparative SAR studies using analogues (e.g., 3-bromo vs. 3-methoxy derivatives) are critical for optimizing activity .

Q. How can researchers resolve contradictions in biological data across structurally similar triazolothiadiazoles?

Discrepancies often arise from assay conditions or substituent positioning. For example:

  • Antimicrobial activity in 6-aryl derivatives varies with the electron-withdrawing/donating nature of substituents .
  • COX-2 selectivity in some triazolothiadiazoles depends on the steric bulk of the 3-position substituent . Standardized assays (e.g., MIC for antimicrobials, IC₅₀ for enzyme inhibition) and molecular docking studies can clarify mechanisms .

Q. What computational methods predict binding modes of this compound with biological targets?

Molecular docking (AutoDock, Glide) and MD simulations assess interactions with targets like p38 MAP kinase. For example:

  • The triazolothiadiazole core anchors in hydrophobic pockets via π-π interactions.
  • Substituents (e.g., 2-methoxyphenyl) form hydrogen bonds with catalytic residues . Free energy calculations (MM-PBSA) refine affinity predictions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for in vitro toxicity studies?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀/LC₅₀ values.
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate with triplicates and time-resolved assays (e.g., MTT at 24/48/72 hours) to assess dynamic effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Optimize stoichiometry (1:1.2 ratio of triazole-thiol to carboxylic acid).
  • Use slow addition of POCl₃ to control exothermic reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) .

Advanced Methodological Challenges

Q. How can researchers address low reproducibility in spectral data (e.g., NMR splitting patterns)?

  • Ensure anhydrous conditions to prevent hydrate formation.
  • Use deuterated solvents (e.g., DMSO-d₆) for sharp peaks.
  • Dynamic effects (e.g., rotational isomerism in methoxy groups) may require variable-temperature NMR .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Rodent models (rats/mice) for bioavailability and tissue distribution.
  • LC-MS/MS quantifies plasma concentrations.
  • Metabolite identification via HRMS/MS and hepatic microsome assays .

Contradictions and Limitations

Q. Why do some triazolothiadiazoles show activity in vitro but not in vivo?

Potential factors include:

  • Poor solubility : Methoxy groups improve solubility, but bulky substituents may hinder absorption.
  • Rapid metabolism : Cytochrome P450-mediated oxidation of thiadiazole rings .
  • Plasma protein binding : Measured via equilibrium dialysis to assess free drug availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.